molecular formula C20H22ClN3O3 B3919515 N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-2-methoxybenzamide

N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-2-methoxybenzamide

Cat. No. B3919515
M. Wt: 387.9 g/mol
InChI Key: VUWFHBKOSXTRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-2-methoxybenzamide, also known as ML167, is a small molecule inhibitor that has been studied extensively in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer therapy, neurological disorders, and infectious diseases.

Mechanism of Action

The mechanism of action of N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-2-methoxybenzamide involves the inhibition of specific signaling pathways and ion channels. N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-2-methoxybenzamide has been shown to selectively target these pathways and channels, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-2-methoxybenzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, modulation of ion channel activity, and inhibition of bacterial and viral infections.

Advantages and Limitations for Lab Experiments

N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-2-methoxybenzamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to target specific pathways and channels. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the study of N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-2-methoxybenzamide, including the development of more potent and selective inhibitors, the investigation of its safety and efficacy in vivo, and the exploration of its potential therapeutic applications in various diseases. Additionally, the use of N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-2-methoxybenzamide in combination with other drugs may enhance its efficacy and reduce potential toxicity.

Scientific Research Applications

N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-2-methoxybenzamide has been extensively studied in various scientific research applications, including cancer therapy, neurological disorders, and infectious diseases. In cancer therapy, N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-2-methoxybenzamide has shown promising results in inhibiting the growth of cancer cells by targeting specific signaling pathways. In neurological disorders, N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-2-methoxybenzamide has been shown to modulate the activity of ion channels, which play a critical role in the functioning of the nervous system. In infectious diseases, N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-2-methoxybenzamide has been studied as a potential inhibitor of bacterial and viral infections.

properties

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-14(25)23-9-11-24(12-10-23)17-6-4-16(5-7-17)22-20(26)18-13-15(21)3-8-19(18)27-2/h3-8,13H,9-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWFHBKOSXTRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-5-chloro-2-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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